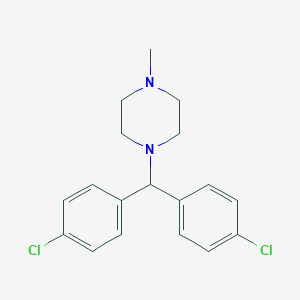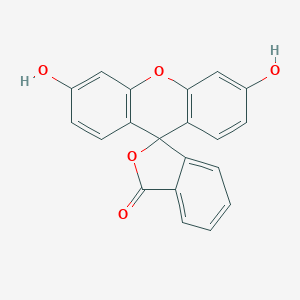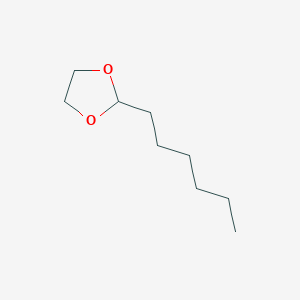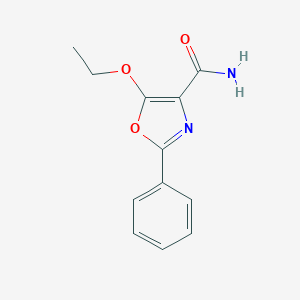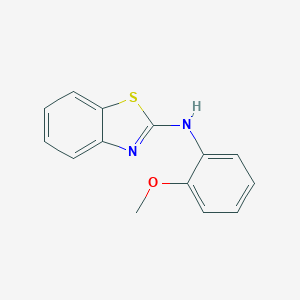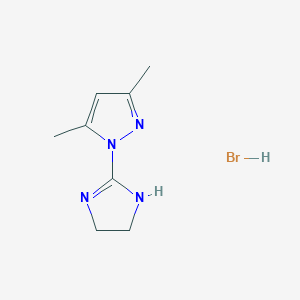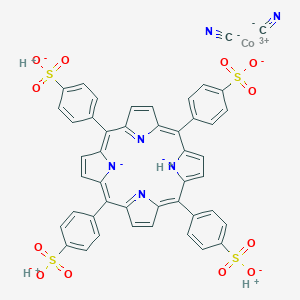
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin (CoTSP) is a synthetic metalloporphyrin that has gained significant attention in scientific research. This compound is composed of a porphyrin ring, which acts as a ligand, and a central cobalt ion. CoTSP has been extensively studied due to its unique physical and chemical properties, which make it a promising candidate for various applications in the fields of catalysis, electrochemistry, and biomedical research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be achieved through the reaction of cobalt(II) with 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin and sodium cyanide in the presence of oxygen.
Starting Materials
Cobalt(II) chloride, 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin, Sodium cyanide, Oxygen
Reaction
Dissolve 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin (0.2 g) in 50 mL of water., Add cobalt(II) chloride (0.1 g) to the solution and stir for 30 minutes., Add sodium cyanide (0.2 g) to the mixture and stir for another 30 minutes., Introduce oxygen into the reaction mixture and stir for 24 hours., Filter the resulting solid and wash with water and ethanol., Dry the product under vacuum at room temperature to obtain Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin.
作用機序
The mechanism of action of Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is complex and varies depending on its application. In catalysis, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin acts as a Lewis acid catalyst, which activates the substrate by coordinating with the functional groups. In electrochemistry, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin facilitates the oxygen reduction reaction by reducing the activation energy required for the reaction. In photodynamic therapy, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin generates reactive oxygen species upon exposure to light, which induce cell death in cancer cells.
生化学的および生理学的効果
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been shown to exhibit low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can induce cell death in cancer cells upon exposure to light, while leaving normal cells unharmed. Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has also been investigated for its potential as a contrast agent in magnetic resonance imaging (MRI).
実験室実験の利点と制限
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has several advantages for lab experiments, such as its high stability, solubility, and ease of synthesis. However, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin also has some limitations, such as its high cost and limited availability. Additionally, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin may exhibit different properties depending on the experimental conditions, which can affect the reproducibility of the results.
将来の方向性
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has several potential future directions for research. In catalysis, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be further optimized for specific reactions and substrates. In electrochemistry, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be used as a catalyst for other reactions, such as the hydrogen evolution reaction. In biomedical research, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be investigated for its potential as a theranostic agent, which combines the functions of therapy and diagnosis. Additionally, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be modified to improve its properties, such as its solubility and targeting ability.
Conclusion
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is a promising synthetic metalloporphyrin that has gained significant attention in scientific research. Its unique physical and chemical properties make it a versatile compound for various applications in catalysis, electrochemistry, and biomedical research. Further research on Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can lead to the development of new technologies and therapies that can benefit society.
科学的研究の応用
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been extensively studied for its potential applications in various scientific fields. In catalysis, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been shown to exhibit high catalytic activity and selectivity in various reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In electrochemistry, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been used as an electrocatalyst for the oxygen reduction reaction in fuel cells. In biomedical research, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
cobalt(3+);hydron;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate;dicyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4O12S4.2CN.Co/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;2*1-2;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q-2;2*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJITYNJWWLCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].[H+].[C-]#N.[C-]#N.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H28CoN6O12S4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1043.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |
CAS RN |
129232-35-5 |
Source


|
| Record name | Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

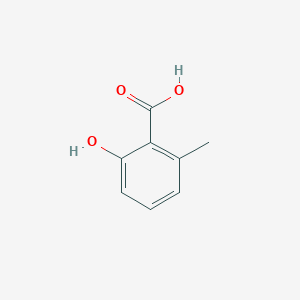
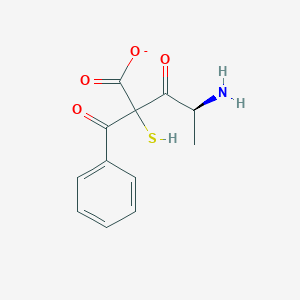
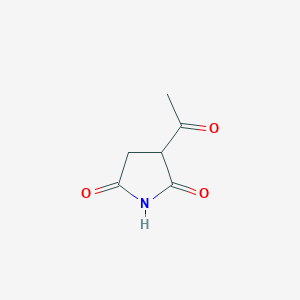
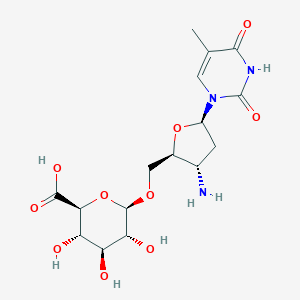
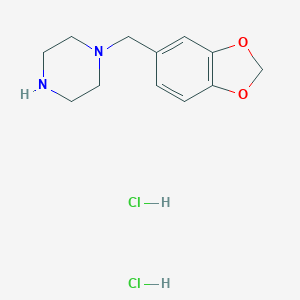
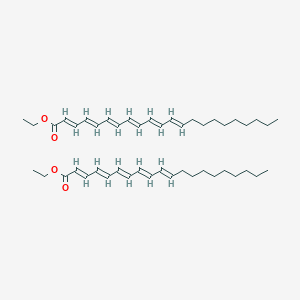

![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)
